molecular formula C14H18N2O3S B2361994 4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034509-18-5

4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2361994
CAS No.: 2034509-18-5
M. Wt: 294.37
InChI Key: ZEZFHTAOILMWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide” is a complex organic molecule that contains an isoxazole ring and a benzenesulfonamide group . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzenesulfonamide group . The isoxazole ring could potentially influence the compound’s reactivity and biological activity .

Scientific Research Applications

Photodegradation Studies

Research on sulfamethoxazole, a compound structurally related to the one , reveals its photolability in acidic aqueous solutions, leading to various photoproducts. This study highlights the importance of understanding the environmental fate of sulfonamide antibiotics (Zhou & Moore, 1994).

Photosensitizers for Photodynamic Therapy

Sulfonamide derivatives substituted on zinc phthalocyanines demonstrate high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy, a treatment option for cancer. These findings illustrate the potential of sulfonamide compounds in therapeutic applications beyond their traditional use as antibiotics (Pişkin, Canpolat, & Öztürk, 2020).

Hydrogen Bonding Patterns

The study of hydrogen-bonding patterns in sulfonamide structures, such as 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, contributes to the understanding of molecular interactions and stability, which is crucial for the design of new drugs and materials (Subashini, Muthiah, Bocelli, & Cantoni, 2007).

Enzyme Inhibition and Molecular Docking Studies

Sulfonamide derivatives have been explored for their enzyme inhibition capabilities, notably against tyrosinase and cholesterol esterase, which are relevant for conditions like melanogenesis and lipid disorders. These studies not only highlight the therapeutic potential of sulfonamide compounds but also showcase the use of molecular docking to understand their interaction with enzymes (Alyar et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its chemical reactivity, and evaluating its biological activity and mechanism of action. This could potentially lead to the development of new drugs or therapeutic agents .

Biochemical Analysis

Biochemical Properties

It is known that isoxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the isoxazole derivative and the biomolecule it interacts with .

Cellular Effects

Some isoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, some isoxazole derivatives have demonstrated convincing anticancer effects against various cell cultures .

Molecular Mechanism

It is known that some isoxazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of some isoxazole derivatives can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of some isoxazole derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that some isoxazole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that some isoxazole derivatives can be transported and distributed within cells and tissues in various ways .

Subcellular Localization

It is known that some isoxazole derivatives can have various effects on their activity or function depending on their subcellular localization .

Properties

IUPAC Name

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-11-5-7-14(8-6-11)20(17,18)15-9-3-4-13-10-12(2)16-19-13/h5-8,10,15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFHTAOILMWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.